{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone
Description
This compound features a 1,3-thiazole core substituted at position 2 with a (2-chlorobenzyl)amino group and at position 4 with a morpholin-4-yl methanone moiety. The morpholine moiety enhances solubility due to its polar oxygen atom and may influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-2-1-3-11(12)9-17-15-18-13(10-22-15)14(20)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFRFAMMRWTKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC(=N2)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The morpholine ring is then introduced via nucleophilic substitution, where morpholine reacts with an appropriate halogenated intermediate. Finally, the chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole formation step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. The incorporation of the chlorobenzyl group enhances the compound's ability to inhibit bacterial growth. For instance, research indicates that compounds with thiazole structures display significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazole derivatives have been extensively studied for their anticancer properties. The morpholine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary investigations suggest that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in targeting kinases involved in cancer progression. Inhibitors of specific kinases can prevent the phosphorylation processes that lead to uncontrolled cell division .
Pesticidal Properties
Thiazole derivatives have been researched for their potential as agrochemicals. The ability of this compound to act as a pesticide could be attributed to its structural features that allow it to disrupt biological processes in pests . Studies have shown that thiazole-based compounds can effectively control certain agricultural pests while being less harmful to beneficial insects.
Polymer Chemistry
The unique properties of thiazole derivatives make them suitable for applications in polymer chemistry. They can be utilized as additives or modifiers in polymer formulations to enhance thermal stability and mechanical strength . The incorporation of such compounds into polymers can lead to materials with improved resistance to environmental degradation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cancer Cell Apoptosis : Research published in a peer-reviewed journal indicated that thiazole derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways, suggesting potential therapeutic applications for this compound .
- Pesticide Development : Field trials have shown that thiazole-based pesticides derived from similar structures effectively reduced pest populations without adversely affecting non-target species, indicating their potential for sustainable agriculture .
Mechanism of Action
The mechanism of action of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the morpholine ring can enhance solubility and bioavailability. The chlorobenzyl group can provide specificity in binding to target sites.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to analogs with modifications in the thiazole substituents, morpholine linkage, and bioactivity (Table 1).
Table 1: Structural and Functional Comparison of Thiazole-Morpholine Derivatives
| Compound Name / ID | Key Substituents | Molecular Weight (g/mol) | Biological Activity / Notes | Reference |
|---|---|---|---|---|
| {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone (Target) | 2-(2-chlorobenzyl)amino, 4-morpholinyl | ~337.85* | Hypothesized PPARγ agonism (based on analogs) | |
| 2-(2-Hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone | 2-hydroxyphenyl, thiazolidine core | ~320.39 | Analgesic (PPARγ agonist), dose-dependent IL-1β suppression | |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | 4-(2-chlorophenyl), morpholinoacetamide | 338.84 | Structural analog; acetamide linkage may reduce metabolic stability vs. methanone | |
| 2-(4-Methoxybenzyl)-1,3-thiazol-4-ylmethanone | 4-methoxybenzyl | 318.39 | Methoxy group reduces hydrophobicity; electronic effects alter target interactions | |
| 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone | Sulfonyl linker, indole core | ~447.93 | Bulkier sulfonyl group impacts solubility and membrane permeability | |
| Cobicistat | Complex thiazole-morpholine structure | 776.0 | HIV integrase inhibitor; highlights therapeutic relevance of thiazole-morpholine scaffolds |
*Calculated based on molecular formula C₁₅H₁₅ClN₃O₂S.
Key Observations:
The chlorine atom may facilitate halogen bonding with target proteins . Morpholine linkage: Direct methanone linkage (target compound) likely offers greater metabolic stability compared to acetamide () or sulfonyl () groups, which are prone to enzymatic hydrolysis .
Biological Activity :
- Thiazolidine derivatives with morpholine () demonstrate PPARγ agonism and anti-inflammatory effects, suggesting the target compound may share similar mechanisms. The 2-chlorobenzyl group could enhance receptor affinity via hydrophobic interactions .
- highlights cobicistat’s use as an HIV integrase inhibitor, underscoring the pharmacological versatility of thiazole-morpholine hybrids. The target’s simpler structure may reduce off-target effects compared to cobicistat’s complex scaffold .
Molecular Weight and Drug-Likeness :
- The target compound (MW ~337.85) falls within the acceptable range for oral bioavailability (<500 g/mol), unlike bulkier analogs like the sulfonyl-indole derivative (MW ~447.93) .
Biological Activity
The compound {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a chlorobenzyl group, and a morpholine moiety, which are significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit potent antitumor properties . For instance, compounds similar to {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the cytotoxic activity of several thiazole derivatives on human cancer cell lines such as A549 (lung), MCF7 (breast), and HT29 (colon). The results demonstrated that certain thiazole compounds had IC50 values in the low micromolar range, indicating strong antitumor potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 1.61 |
| Compound B | MCF7 | 1.98 |
| Compound C | HT29 | 0.85 |
The antitumor activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including:
- Inhibition of HDAC (Histone Deacetylase) : Some thiazole derivatives have been found to selectively inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Cell Cycle Arrest : Compounds have been shown to cause G2/M phase arrest in cancer cells, which is critical for halting tumor growth .
Antimicrobial Activity
In addition to antitumor effects, thiazole derivatives have demonstrated antimicrobial properties against a range of pathogens. For example, compounds containing the thiazole moiety have been effective against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study reported that specific thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of {2-[(2-Chlorobenzyl)amino]-1,3-thiazol-4-yl}(morpholin-4-yl)methanone can be influenced by various structural modifications:
- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Morpholine Ring : This moiety contributes to increased solubility and bioavailability.
- Thiazole Core : Essential for interaction with target proteins involved in cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
